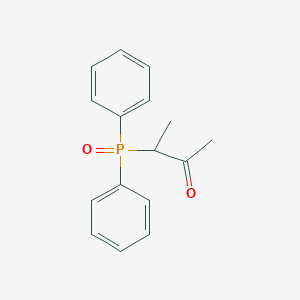
3-(Diphenylphosphoryl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diphenylphosphoryl)butan-2-one is an organic compound characterized by the presence of a phosphoryl group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphoryl)butan-2-one can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with a suitable precursor to form the desired product . Another method includes the reductive arylation of electron-deficient olefins using titanium trichloride and N,N-dimethylformamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diphenylphosphoryl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted butanones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Diphenylphosphoryl)butan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and as an extractant for actinides and lanthanides
Mécanisme D'action
The mechanism of action of 3-(Diphenylphosphoryl)butan-2-one involves its interaction with molecular targets through its phosphoryl group. This interaction can lead to the formation of stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to form such complexes makes it useful in extraction processes and as a catalyst in organic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butan-2-one: A simpler ketone without the phosphoryl group.
Diphenylphosphine oxide: Lacks the butanone backbone but contains the phosphoryl group.
Uniqueness
3-(Diphenylphosphoryl)butan-2-one is unique due to the combination of the butanone backbone and the diphenylphosphoryl group. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis, extraction, and catalysis .
Propriétés
Numéro CAS |
71893-27-1 |
|---|---|
Formule moléculaire |
C16H17O2P |
Poids moléculaire |
272.28 g/mol |
Nom IUPAC |
3-diphenylphosphorylbutan-2-one |
InChI |
InChI=1S/C16H17O2P/c1-13(17)14(2)19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,1-2H3 |
Clé InChI |
HYJPOBPSILDXIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


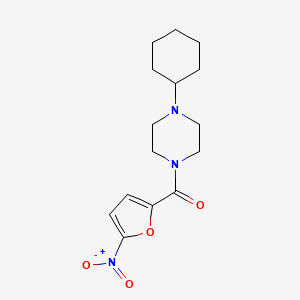
![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
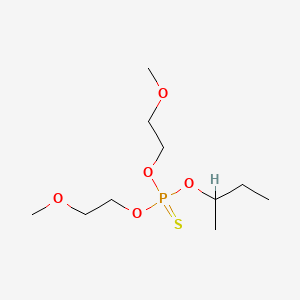
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
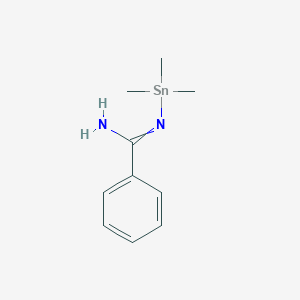

![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
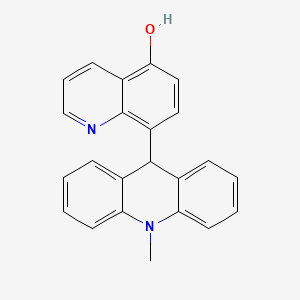

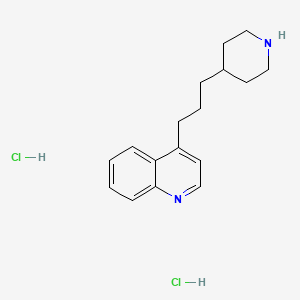
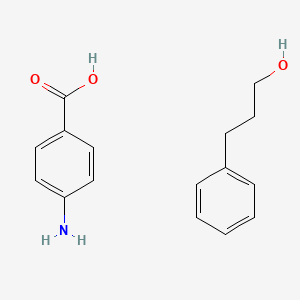
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)
![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)
